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Compound Name:
1-Methylcyclopentanecarboxylic

acid

Cat. No.: B1205683 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Alicyclic Carboxylic Acids

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate

building blocks is paramount to the successful development of novel compounds. 1-
Methylcyclopentanecarboxylic acid is a versatile cyclic carboxylic acid utilized as an

intermediate in the synthesis of pharmaceuticals and fragrances. This guide provides a

comparative analysis of 1-Methylcyclopentanecarboxylic acid against viable alternative

reagents, including its structural isomers and other alicyclic carboxylic acids. The comparison

focuses on their synthetic accessibility, performance in key reactions, and biological activities,

supported by experimental data from peer-reviewed literature.

Physicochemical Properties and Synthetic
Accessibility
A fundamental consideration for any reagent is its physical properties and the efficiency of its

synthesis. 1-Methylcyclopentanecarboxylic acid and its alternatives, such as 1-

methylcyclohexanecarboxylic acid and 1-methylcyclopropanecarboxylic acid, share similar

structural motifs but differ in ring size, which influences their conformational flexibility and

reactivity.
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Ring Size
Key Synthetic
Method

1-

Methylcyclopenta

necarboxylic acid

C₇H₁₂O₂ 128.17 5-membered
Favorskii

Rearrangement

1-

Methylcyclohexa

necarboxylic acid

C₈H₁₄O₂ 142.20 6-membered

Grignard

Reaction /

Oxidation

1-

Methylcycloprop

anecarboxylic

acid

C₅H₈O₂ 100.12 3-membered
Cyclopropanatio

n

The Favorskii rearrangement of 2-chloro-2-methylcyclohexanone is a common and efficient

method for the synthesis of 1-methylcyclopentanecarboxylic acid and its esters. While direct

comparative yield data under identical conditions is scarce in the literature, the Favorskii

rearrangement is a well-established method for ring contraction, providing good to excellent

yields. The synthesis of 1-methylcyclohexanecarboxylic acid can be achieved through various

methods, including the carbonation of the corresponding Grignard reagent or the oxidation of 1-

methylcyclohexanol. 1-Methylcyclopropanecarboxylic acid is typically synthesized via

cyclopropanation of an appropriate alkene precursor.

Performance in Chemical Reactions: Esterification
Esterification is a fundamental transformation for carboxylic acids, often employed to modify

their physicochemical properties or to serve as a protecting group. The Fischer-Speier

esterification is a classic acid-catalyzed method.
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Carboxylic
Acid

Alcohol Catalyst
Reaction
Time

Yield Reference

Cyclohexane

carboxylic

acid

Methanol Sulfuric Acid 1-10 hours >90% Benchchem

General

Carboxylic

Acids

Various

Alcohols
Acid Catalyst Variable Variable

MasterOrgani

cChemistry

While specific comparative data for the esterification of 1-methylcyclopentanecarboxylic acid
and its alternatives is not readily available, the general principles of Fischer esterification apply.

The reaction is an equilibrium process, and yields are typically high when an excess of the

alcohol is used as the solvent. The steric hindrance around the carboxyl group can influence

the reaction rate, suggesting that the more sterically hindered 1-methyl-substituted cycloalkane

carboxylic acids might react slower than their unsubstituted counterparts.

Biological Activity: DGAT1 Inhibition
A significant application of cyclic carboxylic acids is in the development of inhibitors for

Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for triglyceride synthesis and a

therapeutic target for metabolic diseases like obesity and type 2 diabetes.[1][2][3] The inhibitory

activity is typically quantified by the half-maximal inhibitory concentration (IC50).
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Compound Class Target IC50 Range Reference

Adamantane

Carboxylic Acid

Derivatives

DGAT1 5 nM - >10 µM [4]

Quinoline Carboxylic

Acid Derivatives
DGAT1 28.2 µM - 127.3 µM [5]

Picolinoylpyrrolidine-

2-carboxylic acid

derivatives

DGAT-1 < 100 nM [6]

General Carboxylic

Acid Derivatives
DGAT1 nM to µM range [7]

While specific IC50 values for 1-methylcyclopentanecarboxylic acid as a DGAT1 inhibitor

are not explicitly reported in the provided search results, the literature indicates that various

alicyclic and heterocyclic carboxylic acids are potent inhibitors. The adamantane carboxylic

acid scaffold, which is a rigid polycyclic structure, has been a basis for potent DGAT1 inhibitors.

[4] This suggests that the conformational rigidity and lipophilicity of the cyclic moiety are

important for binding to the enzyme's active site. The cyclopentane, cyclohexane, and

cyclopropane rings of the compared acids offer different degrees of rigidity and lipophilicity,

which would likely translate to different potencies as DGAT1 inhibitors. A systematic structure-

activity relationship (SAR) study would be required to determine the optimal ring size and

substitution pattern for DGAT1 inhibition.

Experimental Protocols
Synthesis of 1-Methylcyclopentanecarboxylic Acid via
Favorskii Rearrangement
This protocol is adapted from the synthesis of methyl cyclopentanecarboxylate.[8]

Materials:

2-Chloro-2-methylcyclohexanone
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Sodium methoxide

Anhydrous diethyl ether

Water

5% Hydrochloric acid

5% Sodium bicarbonate solution

Saturated sodium chloride solution

Anhydrous magnesium sulfate

Sodium hydroxide (for hydrolysis to the acid)

Procedure:

A suspension of sodium methoxide (1.07 moles) in anhydrous diethyl ether (330 ml) is

prepared in a three-necked flask equipped with a stirrer, reflux condenser, and a dropping

funnel.

A solution of 2-chloro-2-methylcyclohexanone (1 mole) in dry ether (30 ml) is added

dropwise to the stirred suspension. The reaction is exothermic and the addition rate should

be controlled to maintain a gentle reflux.

After the addition is complete, the mixture is stirred and heated under reflux for 2 hours.

The reaction mixture is cooled, and water is added to dissolve the precipitated salts.

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

The combined ether layers are washed successively with 5% hydrochloric acid, 5% sodium

bicarbonate solution, and saturated sodium chloride solution.

The ether solution is dried over anhydrous magnesium sulfate, filtered, and the ether is

removed by distillation to yield the crude methyl 1-methylcyclopentanecarboxylate.
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For the carboxylic acid, the crude ester is hydrolyzed by refluxing with an excess of sodium

hydroxide solution.

After cooling, the aqueous solution is acidified with hydrochloric acid to precipitate 1-
methylcyclopentanecarboxylic acid, which is then extracted with ether, dried, and

concentrated.

In Vitro DGAT-1 Enzyme Inhibition Assay
This protocol is a generalized procedure based on established methods.[1][3]

Materials:

Microsomal fractions from cells overexpressing human DGAT-1

Tris-HCl buffer (pH 7.4)

MgCl₂

Fatty acid-free bovine serum albumin (BSA)

Sucrose

[¹⁴C]oleoyl-CoA (radiolabeled substrate)

1,2-Dioleoylglycerol (acceptor substrate)

Test compounds (e.g., 1-methylcyclopentanecarboxylic acid and its alternatives)

dissolved in DMSO

Chloroform/methanol solution (2:1, v/v)

Scintillation cocktail

Procedure:

The reaction mixture is prepared containing Tris-HCl buffer, MgCl₂, BSA, sucrose,

[¹⁴C]oleoyl-CoA, and 1,2-dioleoylglycerol in a microcentrifuge tube.
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The test compound at various concentrations is added to the reaction mixture. A control with

DMSO vehicle is also prepared.

The reaction is initiated by adding the DGAT-1 enzyme source (microsomal fraction).

The mixture is incubated at 37°C for a defined period (e.g., 15-30 minutes).

The reaction is terminated by adding the chloroform/methanol solution to extract the lipids.

The mixture is centrifuged to separate the phases.

An aliquot of the organic phase containing the radiolabeled triglycerides is transferred to a

scintillation vial.

The solvent is evaporated, and a scintillation cocktail is added.

The radioactivity is measured using a scintillation counter.

The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is

determined from the dose-response curve.

Visualizing Key Pathways and Workflows
DGAT1 Signaling Pathway in Triglyceride Synthesis
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Caption: Role of DGAT1 in triglyceride synthesis and its inhibition.

Experimental Workflow for Synthesis via Favorskii
Rearrangement
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Caption: Workflow for 1-Methylcyclopentanecarboxylic acid synthesis.

Conclusion
1-Methylcyclopentanecarboxylic acid is a valuable reagent with established synthetic routes

and potential biological applications. Its primary alternatives, including 1-

methylcyclohexanecarboxylic acid and 1-methylcyclopropanecarboxylic acid, offer structural

diversity that can be exploited in medicinal chemistry and materials science. The choice of

reagent will ultimately depend on the specific requirements of the application, including the

desired conformational constraints, lipophilicity, and biological activity. While direct, head-to-

head comparative data on performance is limited in the current literature, this guide provides a

framework for selecting the most appropriate alicyclic carboxylic acid based on available

synthetic methodologies and biological context. Further systematic studies are warranted to

fully elucidate the structure-performance relationships within this class of compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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